molecular formula C16H22FN7O B2496010 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea CAS No. 2034271-92-4

1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea

Cat. No.: B2496010
CAS No.: 2034271-92-4
M. Wt: 347.398
InChI Key: CLEMONZSNFAUGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea is a synthetic urea derivative featuring a 1,3,5-triazine core substituted with two dimethylamino groups at the 4- and 6-positions. The triazine ring is further functionalized with a methyl group linked to a urea moiety, which is attached to a 3-fluoro-4-methylphenyl group. The dimethylamino groups on the triazine ring likely enhance electron density and solubility, while the fluorinated aryl group may improve binding affinity to biological targets through hydrophobic and halogen-bonding interactions.

Properties

IUPAC Name

1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-(3-fluoro-4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN7O/c1-10-6-7-11(8-12(10)17)19-16(25)18-9-13-20-14(23(2)3)22-15(21-13)24(4)5/h6-8H,9H2,1-5H3,(H2,18,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEMONZSNFAUGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other triazine-urea derivatives, particularly those with morpholino, piperidinyl, or substituted aryl groups. Key analogues include:

Compound Name Substituents on Triazine Urea-Linked Aryl Group Key Features Reference
1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-phenylurea 4,6-Dimorpholino Phenyl Morpholino groups improve solubility; lower lipophilicity vs. dimethylamino
1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-(4-methylphenyl)urea 4,6-Dimorpholino 4-Methylphenyl Methyl group enhances hydrophobic interactions; 68% synthesis yield
1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea 4-Methyl, 6-methylamino 2-Oxaadamantyl Rigid adamantyl group improves target selectivity
Thifensulfuron-methyl 4-Methoxy, 6-methyl 2-Methoxycarbonylthiophen-3-yl Herbicidal activity; sulfonylurea linkage
Target Compound 4,6-Bis(dimethylamino) 3-Fluoro-4-methylphenyl Fluorine atom may enhance binding via halogen interactions; higher polarity -

Pharmacological and Agrochemical Profiles

  • Bioactivity: Morpholino-triazine derivatives (e.g., compound 8) show moderate kinase inhibition but are less potent than dimethylamino-substituted analogues due to reduced electron-donating effects .
  • Selectivity :

    • Fluorinated aryl groups (as in the target compound) improve selectivity for mammalian targets, as seen in kinase inhibitors like compound 18 (), which incorporates a fluorinated adamantyl group .
  • Toxicity :

    • Urea-linked triazines generally exhibit low acute toxicity but may require structural optimization to reduce off-target effects. For example, sulfonylureas like thifensulfuron-methyl have low mammalian toxicity due to rapid metabolic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.